molecular formula C23H26ClFN4O4S B608512 LEI-101 CAS No. 1228660-00-1

LEI-101

Cat. No. B608512
CAS RN: 1228660-00-1
M. Wt: 508.9934
InChI Key: APLLNJWPLUIBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LEI-101 is a novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist

Scientific Research Applications

LEI-101 as a Cannabinoid CB2 Receptor Agonist

LEI-101 has been characterized as a novel, peripherally restricted cannabinoid CB2 receptor agonist. This characterization utilized both in vitro and in vivo models, highlighting LEI-101's potential for therapeutic applications in medical research, particularly in the context of nephrotoxicity prevention associated with cisplatin use (Mukhopadhyay et al., 2016).

Laser-Enhanced Ionization (LEI) in Spectrometry

LEI, a laser-induced ionization technique, enhances the ionization rate of specific metal atoms in flames or other atom reservoirs. This technology has seen applications in trace metal analysis and fundamental studies of flames and plasmas. The development of double-resonance laser excitation methods and the use of laser-induced ionic fluorescence have been significant advancements in LEI spectroscopy (Turk, 1987).

Low-Energy Ion Scattering (LEIS) in Surface Analysis

LEIS is a surface analysis tool used for obtaining information on the atomic composition of outer surfaces. It has been applied to a wide range of materials, including catalysts and organic materials, demonstrating its versatility in quantitative surface composition analysis. Despite its widespread use, certain aspects, like charge exchange processes in LEIS, are not yet fully understood (Brongersma et al., 2007).

properties

CAS RN

1228660-00-1

Product Name

LEI-101

Molecular Formula

C23H26ClFN4O4S

Molecular Weight

508.9934

IUPAC Name

3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride

InChI

InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H

InChI Key

APLLNJWPLUIBCG-UHFFFAOYSA-N

SMILES

O=C1N(C2CC2)C(CN1CC3=CC=C(C4=NC(CN(CC5)CCS5(=O)=O)=C(F)C=C4)C=C3)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LEI101;  LEI 101;  LEI-101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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